molecular formula C5H3ClF3NO2S B2757619 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride CAS No. 2253639-54-0

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride

Cat. No. B2757619
CAS RN: 2253639-54-0
M. Wt: 233.59
InChI Key: GYCHLWPVAOGIEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been reported for synthesizing this compound. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , serves as a chemical intermediate for various crop-protection products. The synthesis of 2,3,5-DCTF involves diverse approaches .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride comprises a pyrrole ring with a trifluoromethyl group (–CF₃) and a sulfonyl chloride moiety (–SO₂Cl). The trifluoromethyl group contributes unique physicochemical properties, while the pyrrole ring imparts specific characteristics .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the functional groups present, especially the sulfonyl chloride. Researchers have explored its utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride plays a crucial role in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides, which have been studied for their inhibitory activities against secretory phospholipase A₂ (Nakayama et al., 2011). Additionally, it is used in the formation of pyrroles from substituted beta-alkynyl ketones and amines, catalyzed by silver trifluoromethanesulfonate or cationic Au(I) complexes (Harrison et al., 2006).

Sulfonation and Cyclisation

Sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been researched, leading to the development of clean and simple protocols for synthesizing sulfonyl chloride derivatives (Janosik et al., 2006). Moreover, trifluoromethanesulfonic acid has been shown to be an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines, highlighting the importance of sulfonyl chloride in cationic cyclisations (Haskins & Knight, 2002).

Solid-Phase Synthesis and Antitumor Activity

The compound is also utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting its role in polymer-supported chemistry (Holte et al., 1998). In addition, novel sulfonyl 5-fluorouracil derivatives synthesized via the reaction with sulfonyl chloride have been assayed for anticancer activities, showing its potential in medicinal chemistry (Yan et al., 2009).

Mechanism of Action

The exact mechanism of action for 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride may vary depending on its application. In crop protection, derivatives of this compound likely interact with biological targets, affecting pests or pathogens. Further studies are needed to elucidate specific mechanisms .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NO2S/c6-13(11,12)4-2-1-3(10-4)5(7,8)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCHLWPVAOGIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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